4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a butyl group, an indene moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine typically involves the reaction of 4-butylmorpholine with an appropriate indene derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine compounds with various functional groups.
Scientific Research Applications
4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Butylmorpholine: A simpler derivative with similar structural features but lacking the indene moiety.
Indene derivatives: Compounds containing the indene structure, which may exhibit similar chemical reactivity.
Morpholine derivatives: A broad class of compounds with the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine is unique due to the combination of the butyl group, indene moiety, and morpholine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
71304-87-5 |
---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-butyl-2-(1H-inden-4-yloxymethyl)morpholine |
InChI |
InChI=1S/C18H25NO2/c1-2-3-10-19-11-12-20-16(13-19)14-21-18-9-5-7-15-6-4-8-17(15)18/h4-5,7-9,16H,2-3,6,10-14H2,1H3 |
InChI Key |
NMMMWADDONNIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(C1)COC2=CC=CC3=C2C=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.